Bis[(4-bromophenyl)thio]methane
Overview
Description
Bis[(4-bromophenyl)thio]methane is an organosulfur compound characterized by the presence of two 4-bromophenylthio groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[(4-bromophenyl)thio]methane can be synthesized through the bromomethylation of thiols. One efficient method involves the reaction of paraformaldehyde and hydrobromic acid with thiols, minimizing the generation of toxic byproducts . Another approach includes the use of dibromomethane in basic media, which has been shown to produce the desired compound with high efficiency .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis[(4-bromophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Bis[(4-phenylthio)methane].
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(4-bromophenyl)thio]methane has several scientific research applications:
Mechanism of Action
The mechanism of action of bis[(4-bromophenyl)thio]methane involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical modifications made to the compound. For example, in biological applications, the compound may interact with cellular targets through its bromine or thioether groups, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis[(4-isopropylphenyl)thio]methane: Similar structure but with isopropyl groups instead of bromine atoms.
2,6-Bis[(4-bromophenyl)thio]methylpyridine:
Uniqueness
Bis[(4-bromophenyl)thio]methane is unique due to the presence of bromine atoms, which provide specific reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)sulfanylmethylsulfanyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJOYDYIHXFLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCSC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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